![molecular formula C21H17N3O B6480458 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 784195-36-4](/img/structure/B6480458.png)
3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
Similar compounds like zolpidem, a well-known imidazo[1,2-a]pyridine derivative, work by blocking γ-aminobutyric acid receptors . This suggests that 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These roles suggest that the compound could affect a variety of biochemical pathways and have significant downstream effects.
Result of Action
Given the broad spectrum of biological activity associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. Another method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biological Applications
Anticancer Activity:
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent anticancer properties. A study demonstrated that 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide effectively inhibited the proliferation of various cancer cell lines, including those resistant to standard therapies. This suggests its potential as a lead compound in developing new anticancer agents.
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth and survival. For instance, studies have shown that similar compounds can inhibit c-KIT kinase activity, which is crucial in certain cancers like gastrointestinal stromal tumors (GISTs) .
Pharmacological Studies
Pharmacokinetics:
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. In vivo studies indicate a moderate half-life, making it suitable for further development as an oral therapeutic agent.
Toxicity and Safety:
Toxicological assessments have revealed that this compound exhibits low toxicity profiles in animal models at therapeutic doses, supporting its potential for clinical use.
Case Study 1: Anticancer Efficacy in GIST Models
A study conducted on GIST models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Kinase Inhibition Profile
In vitro assays revealed that this compound effectively inhibited c-KIT kinase activity across various mutations associated with GISTs. This positions it as a promising candidate for further development in targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic used to treat anxiety.
Saripidem: Another sedative with similar properties to zolpidem.
Uniqueness
3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Biological Activity
3-Methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine derivatives with various acylating agents. The specific synthetic pathways can vary based on desired substituents and functional groups.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM for certain derivatives .
- Mechanism : Molecular docking studies indicate that these compounds interact effectively with bacterial targets such as DNA gyrase, forming multiple hydrogen bonds that stabilize the binding and enhance antibacterial efficacy .
Anticancer Activity
In addition to antimicrobial properties, compounds related to this compound have shown promising anticancer activity:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HeLa (cervical cancer), CEM (T-cell leukemia), and FM3A (mammary carcinoma) .
- Cytotoxicity : IC50 values in the nanomolar range have been reported for related compounds, indicating potent cytotoxic effects against these cancer cells .
Study 1: Antimicrobial Evaluation
A recent study assessed the efficacy of several imidazo[1,2-a]pyridine derivatives against clinical strains of bacteria. The results indicated that:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.25 |
3g | Candida albicans | 0.83 |
The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of imidazo[1,2-a]pyridine derivatives:
Cell Line | IC50 (nM) |
---|---|
HeLa | 5.0 |
CEM | 3.5 |
FM3A | 8.0 |
These findings suggest that the compound could be developed further for therapeutic applications in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to DNA gyrase, disrupting bacterial DNA replication and leading to cell death.
- Apoptosis Induction in Cancer Cells : In cancer cells, the compound may induce apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .
Properties
IUPAC Name |
3-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-8-7-11-17(14-15)21(25)23-20-19(16-9-3-2-4-10-16)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSSAZDXDXOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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